(2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone
Overview
Description
(2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone is an organic compound with the molecular formula C₁₆H₁₂N₂OS and a molecular weight of 280.34 g/mol . It is a thiazole derivative, characterized by the presence of both amino and phenyl groups attached to the thiazole ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone typically involves the reaction of 2-aminothiazole with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product . The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Anhydrous dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
(2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro derivatives
Reduction: Alcohol derivatives
Substitution: Halogenated phenyl derivatives
Scientific Research Applications
(2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of (2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- (2-Amino-4-methylthiazol-5-yl)(phenyl)methanone
- (2-Amino-4-phenylthiazol-5-yl)(methyl)methanone
- (2-Amino-4-phenylthiazol-5-yl)(phenyl)ethanone
Uniqueness
(2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The presence of both amino and phenyl groups enhances its reactivity and potential for diverse applications in scientific research .
Properties
IUPAC Name |
(2-amino-4-phenyl-1,3-thiazol-5-yl)-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2OS/c17-16-18-13(11-7-3-1-4-8-11)15(20-16)14(19)12-9-5-2-6-10-12/h1-10H,(H2,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJFTFVMQOCWNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)N)C(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354482 | |
Record name | (2-Amino-4-phenyl-1,3-thiazol-5-yl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17279-56-0 | |
Record name | (2-Amino-4-phenyl-1,3-thiazol-5-yl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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